molecular formula C12H20N4O2 B11773208 tert-Butyl 7-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

tert-Butyl 7-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B11773208
M. Wt: 252.31 g/mol
InChI Key: DJCOOFVCORLKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 7-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a high-value chemical intermediate designed for advanced pharmaceutical research and development. This compound features a fused pyrazolo[1,5-a]pyrazine heterocyclic system, a scaffold recognized for its relevance in medicinal chemistry . The molecule is strategically functionalized with a Boc (tert-butoxycarbonyl) protecting group on the secondary amine, which is crucial for facilitating multi-step synthetic sequences, and a primary aminomethyl group, which serves as a key handle for further structural diversification. The presence of the reactive amine group makes this intermediate particularly valuable for constructing molecular libraries via amide bond formation, reductive amination, or nucleophilic substitution, enabling researchers to explore structure-activity relationships (SAR). Compounds based on the 6,7-dihydropyrazolo[1,5-a]pyrazine core have been investigated for the treatment of infectious diseases , highlighting the therapeutic potential of this chemical class. As a Boc-protected amine, this reagent offers enhanced stability and solubility for handling and storage, with easy deprotection under mild acidic conditions when needed for downstream synthesis. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult safety data sheets and handle this compound in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 7-(aminomethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-7-9-4-5-14-16(9)10(6-13)8-15/h4-5,10H,6-8,13H2,1-3H3

InChI Key

DJCOOFVCORLKSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(N2C(=CC=N2)C1)CN

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Hydrogenation of tert-Butyl 7-(Nitroalkyl)-6,7-Dihydropyrazolo[1,5-a]Pyrazine-5(4H)-Carboxylate

A primary route involves reducing a nitroalkyl or azide intermediate to introduce the aminomethyl group. In a representative procedure, tert-butyl 7-(nitromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (508.7 mg, 1.366 mmol) is dissolved in tetrahydrofuran (THF):methanol (1:1, 7.0 mL) and treated with 20% palladium(II) hydroxide on carbon (50% water content, 100 mg) under hydrogen at 20°C for 4 hours. Filtration and vacuum concentration yield the aminomethyl derivative in quantitative yield (1.52 g, 100%).

Key Parameters:

ParameterValue
Catalyst20% Pd(OH)₂/C (wet)
Solvent SystemTHF:MeOH (1:1)
Hydrogen Pressure1 atm
Reaction Time4 hours
Yield100%

¹H-NMR (CDCl₃) confirms the structure with δ 5.41 (1H, s, pyrazole-H), 4.53 (2H, s, CH₂NH₂), and 1.48 ppm (9H, s, tert-butyl). LC/MS shows [M+H]⁺ = 239, consistent with the molecular formula C₁₁H₁₈N₄O₂.

Boc Protection and Deprotection Dynamics

Stability of Boc Group Under Reductive Conditions

The tert-butoxycarbonyl (Boc) group remains intact during hydrogenation due to the mild conditions (20°C, neutral pH). However, acid-mediated deprotection risks ring opening. For example, treatment with HCl in dioxane removes the Boc group but requires subsequent re-protection if the free amine is undesired.

Alternative Protecting Groups

While Boc is standard, patents describe carbobenzyloxy (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) alternatives for acid-sensitive intermediates. These are less common due to additional steps for removal.

Multicomponent Cyclization Strategies

Pyrazolo[1,5-a]Pyrazine Core Formation

The bicyclic core is synthesized via condensation of 5-aminopyrazole derivatives with α,β-unsaturated ketones or enaminones. For example, 3-methyl-1-phenyl-1H-pyrazol-5-amine reacts with ethyl acrylate in [bmim]Br ionic liquid at 90°C to form the dihydropyrazine ring.

Reaction Scheme:

  • Michael addition of enamine to α,β-unsaturated ester

  • Cyclization via nucleophilic attack at C-4

  • Dehydration and aromatization

Regioselective Aminomethylation

Introducing the aminomethyl group at position 7 requires careful control to avoid positional isomers. A three-step sequence achieves this:

  • Alkylation: Treat the core with ethyl bromoacetate in DMF/K₂CO₃ to install ethoxycarbonylmethyl at C-7.

  • Hydrolysis: Convert the ester to carboxylic acid using LiOH/H₂O/THF.

  • Curtius Rearrangement: React with diphenylphosphoryl azide (DPPA) to form the aminomethyl group.

Comparative Analysis of Synthetic Routes

MethodYieldPurityScalabilityPositional Control
Catalytic Hydrogenation100%95%+HighModerate
Multicomponent Cyclization65–80%90%ModerateHigh
Curtius Rearrangement45–60%85%LowExcellent

Catalytic hydrogenation excels in yield and scalability but offers limited control over regiochemistry. Multicomponent methods enable precise functionalization but require optimization of solvent and catalyst.

Challenges in Characterization

Distinguishing Positional Isomers

NMR and X-ray crystallography differentiate C-2 vs. C-7 substitution. For tert-butyl 7-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate, the aminomethyl proton resonates as a singlet at δ 4.53 ppm, whereas C-2 isomers show coupling (J = 5.3 Hz) with adjacent pyrazine protons.

Mass Spectrometry Fragmentation Patterns

LC/MS (ESI+) exhibits characteristic fragments at m/z 183 (loss of tert-butyl) and 139 (pyrazolo[1,5-a]pyrazine core).

Industrial-Scale Considerations

Catalyst Recycling

Pd(OH)₂/C is recoverable via filtration, with ≤5% activity loss over five cycles.

Solvent Recovery

THF/MeOH mixtures are distilled and reused, reducing costs by 30%.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated amination using Ir(ppy)₃ and NH₃·BH₃ achieves 70% yield under mild conditions, avoiding hydrogen gas.

Continuous Flow Hydrogenation

Microreactor systems reduce reaction time to 30 minutes with 98% conversion, enhancing throughput .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to tert-butyl 7-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate. For instance, derivatives of similar pyrazole compounds have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The effectiveness of these compounds has been evaluated using methods such as the agar diffusion test and minimum inhibitory concentration (MIC) assays .

Antitumor Activity

Compounds featuring the pyrazolo structure have also been investigated for their antitumor properties. Research indicates that certain derivatives exhibit selective cytotoxicity against human tumor cell lines, such as gastric adenocarcinoma and breast carcinoma. These studies often employ assays to assess cell viability and apoptosis induction, revealing structure-activity relationships that guide further synthesis efforts .

Case Study 1: Antibacterial Screening

A study evaluated a series of pyrazole derivatives for their antibacterial properties. The results indicated that certain derivatives exhibited MIC values lower than those of standard antibiotics against Staphylococcus aureus and E. coli, suggesting that modifications to the pyrazole structure can enhance antimicrobial efficacy .

Case Study 2: Antitumor Evaluation

In another investigation focusing on antitumor activity, a derivative of this compound was tested against several cancer cell lines. The compound demonstrated significant growth inhibition in gastric adenocarcinoma cells with a GI50 value indicating potent activity without substantial toxicity in non-cancerous cell lines .

Mechanism of Action

The mechanism of action of tert-Butyl 7-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets. It is believed to act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in inhibiting calcium channels and other key proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
  • CAS : 1391733-77-9 .
  • Key Difference: Aminomethyl group at position 3 instead of 5.
  • For example, in enzyme modulators, substituent position can influence allosteric site interactions .
tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
  • CAS : 1196154-25-2 .
  • Key Difference : Bromine substituent at position 3.
  • Impact : Bromine enhances electrophilicity, making this compound a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) .
  • Synthetic Utility: Used to generate analogs like tert-butyl (R)-6-isopropyl-3-(4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (m/z 501 [M+H]+) .
Benzyl 3-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (C60)
  • Key Difference : Trifluoromethyl group at position 3 and benzyl ester at position 5 .
  • Impact : The electron-withdrawing trifluoromethyl group increases metabolic stability and lipophilicity, beneficial for CNS-targeting compounds .
  • Synthesis : High-temperature (270°C) reactions with 3,3,3-trifluoroprop-1-yne yield regioisomeric products .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties
Compound Name Molecular Weight (g/mol) Key Substituents LogP* Solubility (Predicted)
Target Compound (7-aminomethyl) 252.32 Boc, aminomethyl (position 7) ~1.2 Moderate (polar)
tert-Butyl 3-(aminomethyl) analog 252.32 Boc, aminomethyl (position 3) ~1.0 Moderate
tert-Butyl 3-bromo analog 317.19 Boc, bromo (position 3) ~2.5 Low (nonpolar)
Benzyl 3-(trifluoromethyl) analog 343.29 Benzyl, trifluoromethyl ~3.0 Low

*LogP estimated using fragment-based methods.

Biological Activity

tert-Butyl 7-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS No. 55713-33-2) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of pyrazolo derivatives, which have garnered attention for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H20_{20}N4_4O2_2, with a molecular weight of approximately 252.32 g/mol. The structure includes a pyrazolo ring system, which is often associated with various biological activities.

Physical Properties

PropertyValue
Molecular Weight252.32 g/mol
Purity95%
SolubilitySoluble in organic solvents

Pharmacological Potential

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antihypertensive Effects : Some pyrazolo derivatives have been reported to act as angiotensin II receptor antagonists, which are crucial in managing hypertension and heart failure .
  • Anticancer Activity : Preliminary studies suggest that certain derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .
  • Neuroprotective Effects : There is emerging evidence that these compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

Case Studies and Research Findings

  • Antihypertensive Activity : A study evaluated the structure-activity relationship (SAR) of related compounds and found that modifications at specific positions significantly enhanced their potency as angiotensin II receptor antagonists. For example, compounds with specific substituents showed Ki values in the nanomolar range against human and rat receptors .
  • Anticancer Studies : In vitro studies on pyrazolo derivatives demonstrated their ability to induce apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .
  • Neuroprotection : Research involving animal models indicated that certain pyrazolo compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 7-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate?

The synthesis typically involves multi-step reactions, including palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using precursors like tert-butyl brominated pyrazolo-pyrazine derivatives and aminomethyl boronic acids. Critical steps include:

  • Catalytic systems : Pd(dppf)Cl₂·CH₂Cl₂ in 1,4-dioxane/water mixtures under reflux .
  • Deprotection : Acidic cleavage (e.g., 4N HCl in dioxane) to remove the tert-butyloxycarbonyl (Boc) group .
  • Purification : Column chromatography (e.g., silica gel, gradient elution with EtOAc/hexanes) to isolate intermediates and final products . Monitoring via TLC and characterization by ¹H/¹³C NMR and LCMS ensures purity and structural fidelity .

Q. How is the structural integrity of this compound verified during synthesis?

  • Spectroscopic techniques : ¹H NMR (e.g., tert-butyl singlet at δ ~1.4 ppm, pyrazolo-pyrazine protons at δ 4.0–5.5 ppm) and ¹³C NMR (Boc carbonyl at δ ~155 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ for C₁₃H₂₁N₅O₂: calc. 292.17, observed 292.18) .
  • Chromatography : HPLC purity >95% (C18 column, acetonitrile/water mobile phase) .

Q. What functional groups dictate its reactivity in derivatization?

  • Aminomethyl group (-CH₂NH₂) : Enables nucleophilic substitution, reductive amination, or coupling reactions (e.g., with activated carbonyls) .
  • Boc-protected amine : Acid-labile, allowing selective deprotection for further functionalization .
  • Pyrazolo-pyrazine core : Participates in π-π stacking and hydrogen bonding, critical for biological target interactions .

Advanced Research Questions

Q. How do structural modifications influence its activity as a mGlu5 positive allosteric modulator (PAM)?

  • SAR insights :
  • Eastern/Western substituents : Aromatic groups (e.g., p-tolyl) enhance mGlu5 binding affinity (EC₅₀ <10 µM) by optimizing hydrophobic interactions .
  • Core rigidity : Pyrazolo-pyrazine scaffolds improve selectivity over mGlu2/3 receptors .
  • Aminomethyl position : Modulates solubility and blood-brain barrier penetration (e.g., logP ~2.5) .
    • Pharmacological outcomes : Derivatives with reduced mGlu5 PAM efficacy (e.g., lower glutamate CRC fold-shifts) mitigate CNS toxicity (e.g., seizures) while retaining cognitive benefits in schizophrenia models .

Q. What methodologies address discrepancies between in vitro potency and in vivo efficacy?

  • ADMET profiling :
  • Solubility : Use of β-cyclodextrin formulations improves bioavailability in aqueous media .
  • Metabolic stability : Liver microsome assays (human/rat) identify cytochrome P450 liabilities (e.g., CYP3A4 inhibition) .
    • Pharmacokinetic bridging : Dose-dependent brain-to-plasma ratios (e.g., Kp,uu >0.3) correlate with in vivo target engagement (e.g., reversal of amphetamine-induced hyperlocomotion at 3 mg/kg) .

Q. How are computational models used to predict its off-target effects?

  • Molecular docking : Glide/SP scoring identifies interactions with off-target ion channels (e.g., hERG, Nav1.5) .
  • Machine learning : QSAR models trained on mGlu5 PAM datasets predict CNS side-effect liabilities (e.g., neuronal hyperexcitability) .
  • Free-energy perturbation (FEP) : Guides optimization of substituents to reduce mGlu5 overactivation while maintaining potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.